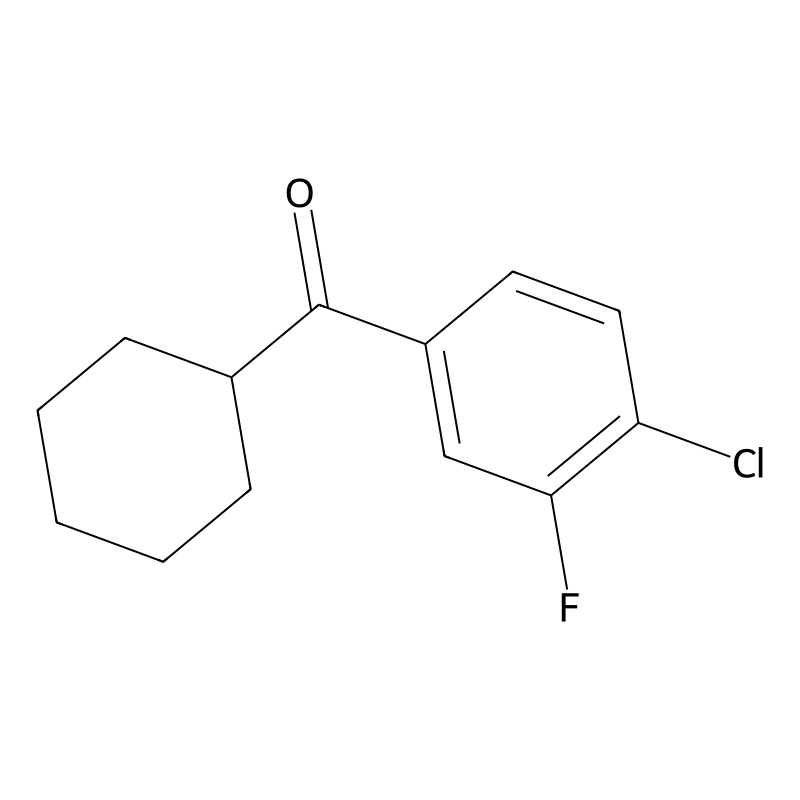

4-Chloro-3-fluorophenyl cyclohexyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C₁₃H₁₄ClFO and a molecular weight of approximately 240.70 g/mol. It features a cyclohexyl ketone structure, which contributes to its unique properties. The compound has a density of 1.205 g/cm³ and a boiling point of 345.3 °C at 760 mmHg, indicating its stability under various conditions. Its flash point is recorded at 162.6 °C, making it moderately flammable under certain conditions .

The reactivity of 4-chloro-3-fluorophenyl cyclohexyl ketone can be attributed to its functional groups. As a ketone, it can undergo nucleophilic addition reactions, particularly with nucleophiles such as Grignard reagents or organolithium compounds. Additionally, it may participate in electrophilic aromatic substitution due to the presence of the chloro and fluoro substituents on the phenyl ring, which can influence the electron density and reactivity of the aromatic system .

While specific biological activity data for 4-chloro-3-fluorophenyl cyclohexyl ketone is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogen atoms typically enhances lipophilicity, potentially influencing membrane permeability and biological interactions. This compound may be of interest in pharmaceutical research, particularly in the development of new therapeutic agents targeting various biological pathways .

The synthesis of 4-chloro-3-fluorophenyl cyclohexyl ketone can involve several methods:

- Friedel-Crafts Acylation: This method utilizes acyl chlorides and aromatic compounds in the presence of a Lewis acid catalyst to introduce the cyclohexyl ketone moiety onto the aromatic ring.

- Nucleophilic Substitution: Starting from appropriate precursors, nucleophilic substitution reactions can be employed to introduce the chloro and fluoro groups onto the phenyl ring.

- Cyclization Reactions: Cyclization reactions involving substituted phenols and cyclohexanones can also yield this compound through controlled reaction conditions .

4-Chloro-3-fluorophenyl cyclohexyl ketone has potential applications in:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs.

- Chemical Research: It can be utilized in synthetic organic chemistry for exploring new reaction pathways or as an intermediate in synthesizing more complex molecules.

- Material Science: The compound's unique properties may find applications in developing new materials with specific electrical or thermal characteristics .

Interaction studies involving 4-chloro-3-fluorophenyl cyclohexyl ketone are essential for understanding its potential biological effects. These studies typically focus on:

- Protein Binding: Assessing how well the compound binds to various proteins can provide insights into its pharmacokinetics.

- Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes could reveal its therapeutic potential.

- Receptor Binding: Evaluating interactions with biological receptors can help determine its efficacy as a drug candidate .

Several compounds share structural similarities with 4-chloro-3-fluorophenyl cyclohexyl ketone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClFO | Different halogen positioning affecting reactivity |

| 4-Bromo-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄BrFO | Bromine substituent may alter biological activity |

| 4-Chloro-2-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClF | Positioning of fluorine affects electronic properties |

The uniqueness of 4-chloro-3-fluorophenyl cyclohexyl ketone lies in its specific arrangement of halogen substituents and the cyclohexyl group, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

The retrosynthetic analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone reveals multiple strategic disconnection pathways, each offering distinct advantages for synthetic planning. The most straightforward approach involves Friedel-Crafts disconnection at the aryl-carbonyl bond, leading to 4-chloro-3-fluorobenzene and cyclohexanecarbonyl chloride as synthetic precursors [1] [2]. This disconnection strategy leverages the well-established reactivity patterns of aromatic electrophilic substitution while considering the electronic effects of both electron-withdrawing substituents.

The carbonyl addition disconnection strategy targets the carbonyl-cyclohexyl bond, proposing the use of 4-chloro-3-fluorophenyl magnesium bromide and cyclohexanone as coupling partners [3] [4]. This approach offers excellent control over stereochemical outcomes and allows for the exploitation of organometallic chemistry principles. The presence of both chlorine and fluorine substituents requires careful consideration of nucleophile stability and reaction temperature control to prevent decomposition or undesired side reactions.

Aryl-alkyl bond disconnection represents a more challenging but potentially rewarding strategy, utilizing transition metal-catalyzed cross-coupling methodologies [5] [6]. This approach involves the coupling of aryl halides with cyclohexyl organometallic reagents, requiring careful catalyst selection and optimization of reaction parameters to achieve high efficiency and selectivity.

Functional group transformation strategies consider the selective introduction of halogen substituents onto a preformed phenyl cyclohexyl ketone scaffold [7] [8]. This approach requires precise control over regioselectivity to achieve the desired 4-chloro-3-fluoro substitution pattern while avoiding competitive halogenation at alternative positions.

Classical Synthetic Routes

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation represents the most established and widely utilized methodology for synthesizing aromatic ketones, including 4-Chloro-3-fluorophenyl cyclohexyl ketone [1] [9] [2]. The reaction proceeds through the formation of an acylium ion intermediate upon treatment of cyclohexanecarbonyl chloride with aluminum chloride as the Lewis acid catalyst. The acylium ion acts as a powerful electrophile, attacking the electron-rich aromatic ring of 4-chloro-3-fluorobenzene.

The mechanism involves initial coordination of aluminum chloride to the chlorine atom of the acid chloride, followed by heterolytic cleavage to generate the resonance-stabilized acylium ion [2]. The acylium ion then undergoes electrophilic aromatic substitution with the halogenated benzene derivative. The presence of both chlorine and fluorine substituents significantly influences the regioselectivity and reaction rate, with these electron-withdrawing groups deactivating the aromatic ring toward electrophilic attack.

Optimal reaction conditions typically involve temperatures ranging from 0-80°C in anhydrous solvents such as dichloromethane or nitrobenzene [10] [1]. The molar ratio of aluminum chloride to acyl chloride should be maintained at 1.2:1 to ensure complete activation while minimizing side reactions. Yields of 70-95% can be achieved under carefully controlled conditions [10].

The reaction exhibits excellent chemoselectivity, with no interference from the existing halogen substituents. However, the electron-withdrawing nature of chlorine and fluorine substituents reduces the nucleophilicity of the aromatic ring, necessitating longer reaction times and potentially higher catalyst loadings compared to unsubstituted aromatic compounds.

Organometallic Addition Methodologies

Organometallic addition reactions provide an alternative synthetic pathway involving the nucleophilic addition of organometallic reagents to carbonyl compounds [3] [11] [4]. For the synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone, this approach utilizes the reaction between 4-chloro-3-fluorophenyl magnesium bromide (Grignard reagent) and cyclohexanone.

The preparation of the required Grignard reagent involves the reaction of 4-chloro-3-fluorobromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran [12]. The presence of both chlorine and fluorine substituents on the aromatic ring influences the stability and reactivity of the resulting organometallic species. Fluorine's higher electronegativity compared to chlorine creates a more electron-deficient aromatic system, potentially affecting the nucleophilicity of the carbon-magnesium bond.

The nucleophilic addition proceeds through attack of the organometallic carbon on the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate [11] [13]. Subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol, which requires oxidation to obtain the desired ketone product. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane, providing yields of 60-90% for the overall transformation [3].

Temperature control is critical for this methodology, with initial Grignard formation typically conducted at 0°C to room temperature, followed by addition to the ketone at -78°C to minimize side reactions [14]. The reaction must be conducted under strictly anhydrous and inert conditions to prevent decomposition of the organometallic reagent.

Halogenation Strategies and Regioselectivity

Halogenation strategies for introducing chlorine and fluorine substituents onto aromatic ketones require careful consideration of regioselectivity and reaction conditions [15] [16] [7]. The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone can be achieved through selective halogenation of cyclohexyl phenyl ketone using appropriate halogenating agents.

Electrophilic Aromatic Halogenation utilizes reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination [15] [7]. The regioselectivity is influenced by the directing effects of the existing carbonyl group and any pre-existing substituents. The carbonyl group acts as a meta-directing group due to its electron-withdrawing nature, favoring substitution at the 3- and 5-positions relative to the carbonyl attachment point.

For achieving the desired 4-chloro-3-fluoro substitution pattern, a sequential halogenation approach is typically employed [16]. Initial fluorination at the 3-position can be accomplished using Selectfluor in acetonitrile at room temperature, followed by chlorination at the 4-position using NCS in the presence of a Lewis acid catalyst such as aluminum chloride [7].

Radical Halogenation methodologies offer an alternative approach, utilizing radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [15] [17]. This approach provides complementary regioselectivity patterns compared to electrophilic substitution, often favoring less hindered positions and showing different electronic effects.

The choice of solvent significantly impacts both the reaction rate and selectivity. Polar aprotic solvents such as dichloromethane or acetonitrile generally provide better control over regioselectivity, while the presence of Lewis acids can activate both the aromatic ring and the halogenating reagent [8].

Yields for selective halogenation typically range from 50-85%, depending on the specific substrate, halogenating conditions, and degree of selectivity required [16] [7]. The main challenges include achieving high regioselectivity and preventing overhalogenation or competitive halogenation at undesired positions.

Modern Synthetic Pathways

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance [5] [18] [6]. For the synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone, several coupling strategies can be employed.

Suzuki-Miyaura Coupling represents one of the most versatile approaches, utilizing palladium catalysts to couple organoborane reagents with aryl halides [19] [20] [21]. The synthesis can be achieved through the coupling of 4-chloro-3-fluorophenylboronic acid with cyclohexyl bromide in the presence of a palladium catalyst, followed by carbonylative insertion to introduce the ketone functionality [18] [22].

The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands such as PPh₃ or more electron-rich ligands like JohnPhos or XPhos [20]. Base selection is crucial, with potassium carbonate, cesium carbonate, or sodium hydroxide commonly employed. Reaction temperatures range from 80-120°C in solvents such as toluene, dioxane, or DMF [19].

Carbonylative Coupling reactions directly introduce the carbonyl functionality during the coupling process [18] [22] [23]. This approach utilizes carbon monoxide as a C1 building block, allowing for the direct synthesis of ketones from appropriate coupling partners. Palladium-catalyzed carbonylative coupling between 4-chloro-3-fluorophenyl iodide and cyclohexylzinc bromide under CO atmosphere provides an efficient route to the target ketone [18].

The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by carbonyl insertion and transmetalation with the organozinc reagent, culminating in reductive elimination to form the ketone product and regenerate the Pd(0) catalyst [22] [23]. Typical yields range from 75-95% under optimized conditions [18].

Cross-Electrophile Coupling methodologies enable the coupling of two electrophilic partners in the presence of a reducing agent [6]. This approach allows for the coupling of 4-chloro-3-fluorophenyl bromide with cyclohexyl bromide using nickel or palladium catalysts in conjunction with zinc or manganese reductants [5].

Green Chemistry Approaches

Green chemistry principles emphasize the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [24] [25] [26] [27]. Several green chemistry approaches have been developed for ketone synthesis that can be adapted for 4-Chloro-3-fluorophenyl cyclohexyl ketone preparation.

Aqueous Organic Synthesis utilizes water as the primary reaction medium, eliminating the need for organic solvents [26] [27]. Visible-light-driven aerobic oxidation reactions can convert diarylmethanes to the corresponding ketones using water as solvent and air as the oxidant [27]. This approach employs CeCl₃ as a photosensitizer and polyethylene glycol 4000 (PEG 4000) as an additive, providing excellent functional group tolerance and moderate to excellent yields [27].

The reaction mechanism involves photoinduced generation of reactive oxygen species that facilitate the oxidation of the methylene carbon to the carbonyl group [27]. The use of air as the terminal oxidant makes this process highly atom-economical and environmentally sustainable.

Biocatalytic Approaches leverage enzymatic transformations to achieve selective ketone synthesis under mild conditions [28] [29]. Alcohol dehydrogenases (ADHs) can be employed for the oxidation of secondary alcohols to ketones with excellent chemoselectivity [28]. The development of ADH toolboxes enables the processing of racemic alcohol precursors through the use of complementary (R)- and (S)-selective enzymes [28].

For the synthesis of fluorinated ketones, engineered microorganisms such as Pseudomonas taiwanensis VLB120 have been developed to produce methyl ketones from fatty acid feedstocks [29]. These systems achieve high titers (up to 9.8 g/L) and represent a sustainable alternative to traditional chemical synthesis.

Mechanochemical Synthesis eliminates the need for solvents by conducting reactions in the solid state using mechanical energy [30]. Ball-milling techniques have been successfully applied to Friedel-Crafts acylation reactions, providing excellent yields while reducing environmental impact [30]. The mechanochemical approach offers advantages including reduced reaction times, improved safety, and elimination of toxic solvents.

Scalable Production Methods

Continuous Flow Synthesis

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and efficient scale-up capabilities [31] [32] [33] [34]. For the production of 4-Chloro-3-fluorophenyl cyclohexyl ketone, several continuous flow strategies can be implemented.

Flow-Based Organolithium Chemistry addresses the challenges associated with highly reactive organometallic reagents by providing precise temperature and mixing control [31] [32]. The synthesis of ketones from organolithium reagents and acid chlorides benefits significantly from continuous flow conditions, which minimize over-addition reactions and improve selectivity [31]. Flow rates, temperature profiles, and residence times can be optimized to achieve yields of 80-95% while suppressing side product formation [32].

The continuous flow setup typically involves separate streams for the organolithium reagent and acid chloride, with controlled mixing in a micromixer followed by a residence time coil maintained at the optimal reaction temperature [31]. Quenching is achieved through a third stream containing the appropriate quenching reagent, ensuring rapid termination of the reaction [32].

Carbonylation in Flow enables the safe handling of carbon monoxide while achieving efficient ketone synthesis [33] [35]. The continuous flow synthesis of ketones from CO₂ and organometallic reagents has been demonstrated with significant advantages over batch conditions [33]. The flow process provides better control over gas-liquid mixing, precise temperature control, and reduced formation of byproducts [35].

A three-step flow process can be established involving in-line generation of organometallic reagents, reaction with CO₂, and subsequent workup [33]. This modular approach allows for rapid optimization of individual steps and easy scale-up for production purposes [35].

Hydration-Condensation Reactions in continuous flow have been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes [34] [36]. This methodology can be adapted for the preparation of ketone precursors using heterogeneous solid acid catalysts in combination with microwave heating [34]. The continuous flow approach provides straightforward access to substituted ketones and can be applied on multigram scale [36].

Industrial Process Optimization

Industrial-scale production of 4-Chloro-3-fluorophenyl cyclohexyl ketone requires comprehensive optimization of reaction parameters, catalyst systems, and process integration to achieve economic viability and environmental sustainability [37] [38] [39] [40].

Catalyst Development and Optimization focuses on the development of robust, selective, and recyclable catalyst systems [40]. Ruthenium-based catalysts have shown exceptional performance for the hydrogenation of aromatic ketones to cyclohexyl derivatives, with loadings of 0.1-20% by weight providing excellent selectivity [40]. The catalyst system operates under mild conditions (20-120°C) with pressurized hydrogen, offering significant advantages over traditional organometallic approaches [40].

Process optimization studies have demonstrated that catalyst lifetime and recyclability are critical factors for industrial implementation. The development of supported catalysts enables easy separation and recycling, reducing overall process costs and environmental impact [40].

Process Intensification strategies integrate multiple unit operations into single, more efficient processes [37] [38]. Reactive distillation combines reaction and separation in a single vessel, reducing energy consumption and improving process efficiency. For ketone synthesis, this approach enables continuous removal of product while maintaining optimal reaction conditions [38].

The development of integrated biorefinery approaches allows for the utilization of biomass-derived feedstocks [39]. Aromatic ethers derived from lignin can be efficiently converted to cyclohexanone derivatives using bromide salt-modified Pd/C catalysts, achieving yields up to 96% [39]. This approach provides a sustainable route to ketone products while utilizing renewable resources.

Waste Minimization and Environmental Optimization involves the implementation of atom-economical reactions and the development of closed-loop processes [26] [38]. Nitrogen dioxide-mediated oxidation reactions provide quantitative conversion of alcohols to ketones with no waste generation, as the reaction gases are transformed to nitric acid for reuse [26].

The optimization of reaction stoichiometry and the development of catalytic processes minimize the generation of metal salts and other waste products [40]. Process analytical technology (PAT) enables real-time monitoring and control of reaction parameters, ensuring consistent product quality while minimizing off-specification material [37].

Scale-up Considerations involve the systematic translation of laboratory-scale procedures to industrial production scales [37] [40]. Heat and mass transfer limitations become increasingly important at larger scales, requiring careful design of reactor systems and mixing protocols. The use of pilot-scale studies enables identification of potential issues before full-scale implementation [40].

Quality control systems must be implemented to ensure consistent product specifications across different production batches. The development of validated analytical methods enables rapid assessment of product purity and identification of process deviations [37].